molecular formula C11H10IN5 B8346482 6-iodo-7-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine

6-iodo-7-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine

Cat. No. B8346482
M. Wt: 339.14 g/mol
InChI Key: XTBNEUXYPSAQIF-UHFFFAOYSA-N
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Description

6-iodo-7-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine is a useful research compound. Its molecular formula is C11H10IN5 and its molecular weight is 339.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-iodo-7-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-iodo-7-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H10IN5

Molecular Weight

339.14 g/mol

IUPAC Name

6-iodo-7-methylpyrrolo[3,2-f]quinazoline-1,3-diamine

InChI

InChI=1S/C11H10IN5/c1-17-3-2-5-8-7(4-6(12)9(5)17)15-11(14)16-10(8)13/h2-4H,1H3,(H4,13,14,15,16)

InChI Key

XTBNEUXYPSAQIF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C3C(=CC(=C21)I)N=C(N=C3N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 6-iodo-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine VI, 400 mg, 1.23 mmol) in tetrahydrofuran (20 mL) at 25° C. was treated with sodium hydroxide (98 mg, 2.46 mmol), methyl iodide (0.09 mL, 1.48 mmol), and tetrabutylammonium bromide (198 mg, 0.62 mmol), and the resulting mixture stirred at 25° C. for 18 h. The reaction mixture was treated with ethyl acetate, water, and a saturated aqueous sodium chloride solution, shaken and separated. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo to afford 6-iodo-7-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine (500 mg) as a yellow solid. The product was taken on into the next reaction without further purification 6-iodo-7-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine VIII.
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Synthesis routes and methods III

Procedure details

A solution of 6-iodo-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine (prepared as in Example 1, 400 mg, 1.23 mmol) in tetrahydrofuran (20 mL) at 25° C. was treated with sodium hydroxide (98 mg, 2.46 mmol), methyl iodide (0.09 mL, 1.48 mmol), and tetrabutylammonium bromide (198 mg, 0.62 mmol and stirred at 25° C. for 18 h. The resulting mixture was treated with ethyl acetate, water, and a saturated aqueous sodium chloride solution, shaken and separated. The aqueous layer was extracted with ethyl acetate and the combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo to afford 6-iodo-7-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine (500 mg) as a yellow solid. The product was taken on into the next reaction without further purification.
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6-iodo-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine
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400 mg
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98 mg
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0.09 mL
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20 mL
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Synthesis routes and methods IV

Procedure details

A solution 6-iodo-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine VI (2.68 g, 8.24 mmol) in tetrahydrofuran (100 mL) was treated with powdered sodium hydroxide (0.66 g, 16.5 mmol), iodomethane (0.62 mL, 9.96 mmol), and tetrabutylammonium bromide (0.8 g, 2.48 mmol) and the resulting mixture stirred at 25° C. for 18 h. The resulting mixture was concentrated in vacuo. The residue was partitioned between methylene chloride (70 mL) and water (70 mL) and this mixture was stirred at 25° C. for 30 min. The precipitate was isolated by filtration, washed with water, and dried in vacuo to afford 6-iodo-7-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine (2.67 g, 95.5%) as a yellow solid; 1H NMR (DMSO-d6, 300 MHz) δ 7.58 (s, 1H), 7.47 (d, J=2.93 Hz, 1H), 6.99 (d, J=2.93 Hz, 1H), 6.78 (broad s, 2H), 5.83 (broad s, 2H), 4.16 (s, 3H).
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100 mL
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0.8 g
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